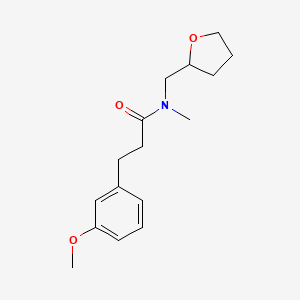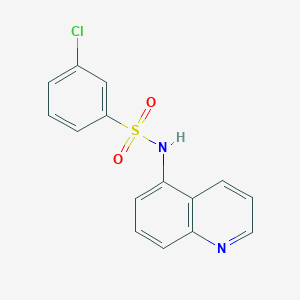
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide, also known as BZML, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a small molecule that belongs to the family of sulfonamides and has a molecular weight of 384.44 g/mol.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and plays a crucial role in the acidification of the tumor microenvironment, leading to the survival and growth of cancer cells. This compound inhibits the activity of CA IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. This compound has been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. This compound has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, this compound has been shown to inhibit the growth of various cancer cells, making it a promising therapeutic agent in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is its potential therapeutic properties in cancer treatment. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. However, the synthesis method of this compound is complex and requires expertise in organic chemistry. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mechanism of action fully.
Future Directions
There are several future directions for the scientific research of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. One of the significant future directions is the investigation of the mechanism of action of this compound. Further research is needed to understand the molecular targets of this compound and its mechanism of action fully. Another future direction is the optimization of the synthesis method of this compound to make it more efficient and cost-effective. Furthermore, the potential therapeutic properties of this compound in the treatment of inflammatory diseases need to be investigated further. Finally, the in vivo efficacy and toxicity of this compound need to be studied in preclinical and clinical trials to determine its potential as a therapeutic agent in cancer treatment.
Conclusion:
This compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its potential as a therapeutic agent in cancer treatment, anti-inflammatory, and anti-oxidant properties. The mechanism of action of this compound involves the inhibition of carbonic anhydrase IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells. Further research is needed to elucidate the mechanism of action of this compound fully and determine its potential as a therapeutic agent in cancer treatment.
Synthesis Methods
The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves a multistep reaction that starts with the condensation of 2-aminobenzoxazole with indole-5-carboxaldehyde to form an intermediate product. The intermediate product is then treated with sulfonamide and oxidizing agents to obtain the final product, this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, leading to the death of cancer cells. This compound has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15-8-10-7-11(5-6-12(10)18-15)24(21,22)17-9-16-19-13-3-1-2-4-14(13)23-16/h1-7,17H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVKTXTOJAODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC4=CC=CC=C4O3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


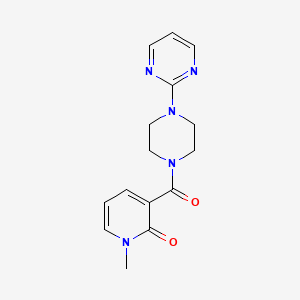
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
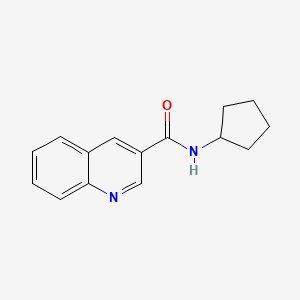
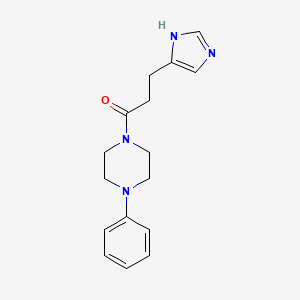
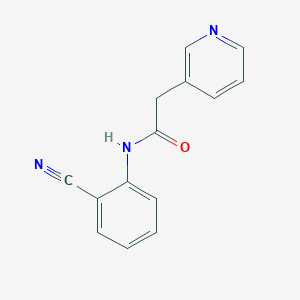
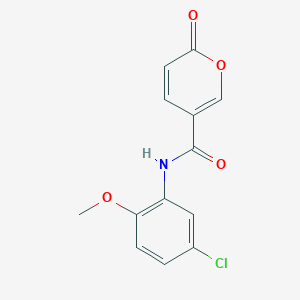
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
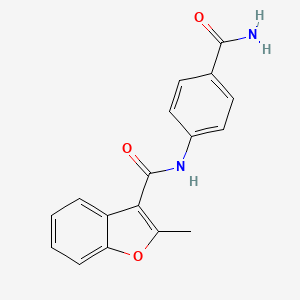
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)
![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
